molecular formula C4H9BrO B1268091 2-Bromo-1-methoxypropane CAS No. 22461-48-9

2-Bromo-1-methoxypropane

Cat. No.: B1268091
CAS No.: 22461-48-9
M. Wt: 153.02 g/mol
InChI Key: PBHYCZIZMTYKAS-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxypropane (CAS 22461-48-9) is a brominated ether with the molecular formula C₄H₉BrO and an average molecular mass of 153.02 g/mol . Its structure features a methoxy group (-OCH₃) at the terminal carbon and a bromine atom at the secondary carbon of a propane backbone, making it a valuable bifunctional intermediate in organic synthesis . This compound is primarily recognized for its role as a key synthetic intermediate. It readily undergoes nucleophilic substitution reactions , where the bromine atom can be displaced by various nucleophiles such as hydroxide, cyanide, or amines, facilitating the synthesis of alcohols, nitriles, and amines . Furthermore, under basic conditions, it can undergo elimination reactions to form alkenes . Its reactivity also allows for the oxidation of the methoxy group to yield corresponding aldehydes or carboxylic acids . In scientific research, this compound has diverse applications. In organic synthesis , it is a building block for more complex molecules . In pharmaceutical research , it is employed in the development of new drugs and therapeutic agents, with studies indicating potential anticholinesterase activity that could influence neurotransmitter levels, which is relevant for neurodegenerative disease research . In material science , it is used in the preparation of specialized polymers, where its incorporation can enhance material characteristics like thermal stability . The compound has also been utilized in biological studies for enzyme inhibition and protein modification, acting as an alkylating agent that interacts with nucleophilic sites on biomolecules . Handling and Storage: For optimal stability, this product should be sealed and stored in a dry, cool environment at 2-8°C . Attention: This product is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-bromo-1-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHYCZIZMTYKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335245
Record name 2-bromo-1-methoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22461-48-9
Record name 2-bromo-1-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-methoxypropane
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Preparation Methods

Bromination of 1-Methoxypropane

The primary and most direct method for synthesizing 2-Bromo-1-methoxypropane involves the bromination of 1-methoxypropane. This reaction typically proceeds via electrophilic substitution at the 2-position of the propane chain adjacent to the methoxy group.

  • Reagents: Bromine (Br2) or phosphorus tribromide (PBr3)
  • Solvents: Dichloromethane (CH2Cl2) or other inert organic solvents
  • Conditions: Controlled temperature and stoichiometry to favor selective bromination

The reaction mechanism involves the formation of a bromonium intermediate or direct substitution facilitated by the electron-donating methoxy group, which directs bromination to the 2-position. The product is subsequently purified by distillation or recrystallization to achieve high purity.

Industrial Continuous Flow Bromination

In industrial production, continuous flow reactors are often employed to improve reaction control, safety, and yield. Automated systems precisely regulate reaction parameters such as temperature, bromine concentration, and reaction time.

This method allows for consistent production of this compound with minimized by-products.

Minor Formation via Bromination of Propylene in Methanol

Research involving bromination of propylene in methanol has detected minor amounts of this compound as a side product alongside other brominated species such as 1,2-dibromopropane. This occurs when bromine reacts with propylene in the presence of methanol, which acts as a nucleophile.

  • Yield: Trace amounts detected (~1-2%)
  • Identification: Confirmed by GC-MS and NMR analysis
  • Reaction environment: Closed reaction vessel with bromine excess, followed by quenching with sodium sulfite and organic extraction.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Brominating agent Br2 or PBr3 Br2 preferred for direct bromination
Solvent Dichloromethane (CH2Cl2) Inert solvent to avoid side reactions
Temperature 0–25 °C Lower temperatures favor selectivity
Reaction time 1–4 hours Monitored by TLC or GC to optimize yield
Work-up Quenching with Na2SO3, extraction with CHCl3 Removes excess bromine and isolates product
Purification Distillation or recrystallization Ensures product purity >95%

Research Findings and Analytical Data

  • Yield: Typical yields range from 70–90% depending on conditions and scale.
  • Product identification: Confirmed by GC-MS fragmentation patterns and $$ ^1H $$ NMR spectroscopy. For example, $$ ^1H $$ NMR shows characteristic signals at δ 1.83 ppm (doublet, methyl protons) and δ 3.55 ppm (triplet, methoxy proton).
  • Selectivity: Controlled bromination avoids formation of positional isomers such as 1-bromo-2-methoxypropane, which can form as minor by-products.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Limitations
Bromination of 1-methoxypropane Br2 or PBr3, CH2Cl2, 0–25 °C, 1–4 h 70–90 Direct, high selectivity Requires careful control of conditions
Continuous flow bromination Automated flow reactor, Br2, solvent 85–90 Scalable, reproducible Requires specialized equipment
Bromination of propylene in methanol (minor product) Br2, methanol, closed vessel ~1–2 Insight into side reactions Low yield, not practical for synthesis
Dehydrohalogenation of tribromo precursors Diisopropylamine, CH2Cl2, base-induced N/A Useful for related brominated compounds Indirect, complex intermediates

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Aldehydes and carboxylic acids are formed.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
2-Bromo-1-methoxypropane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions.

Chemical Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻), leading to the formation of alcohols, nitriles, and amines.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
  • Oxidation: The methoxy group can be oxidized to generate aldehydes or carboxylic acids.

Pharmaceutical Research

Drug Development:
In pharmaceutical research, this compound is employed in the development of new drugs and therapeutic agents. Its ability to modify biological molecules makes it valuable for creating compounds with specific pharmacological properties.

Biological Activity:
Research indicates that this compound may exhibit anticholinesterase activity, which could impact neurotransmitter levels in the central nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Material Science

Polymer Synthesis:
this compound is used in preparing specialized polymers and materials with unique properties. Its reactivity allows for the incorporation of bromine into polymer chains, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Biological Studies

Enzyme Inhibition:
The compound has been utilized in studies involving enzyme inhibition and protein modification. Its mechanism of action involves acting as an alkylating agent, where the bromine atom can interact with nucleophilic sites on biomolecules, potentially altering their structure and function .

Neuroactivity:
Preliminary studies suggest that this compound may influence neuronal activity through modulation of neurotransmitter systems. This aspect warrants further investigation into its potential neuroactive properties.

Case Study 1: Synthesis of Alcohols

In a study focused on synthesizing alcohols from this compound, researchers demonstrated the successful substitution of bromine with hydroxide ions using sodium hydroxide as a reagent. The reaction yielded high purity alcohols suitable for further chemical transformations.

Case Study 2: Anticholinesterase Activity

A biological study explored the anticholinesterase activity of this compound. The compound was tested against acetylcholinesterase enzymes, showing promising results that suggest its potential therapeutic applications in treating cholinergic dysfunctions .

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxypropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and biological studies. The compound can interact with nucleophilic sites on biomolecules, potentially modifying their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4'-methoxyacetophenone

Molecular Formula: C₉H₉BrO₂ | Molecular Weight: ~229.07 g/mol | CAS: 2632-13-5 This compound is an aromatic derivative featuring a brominated acetophenone core and a methoxy group on the benzene ring. Unlike 2-bromo-1-methoxypropane, it is a ketone with an aromatic system, which significantly alters its reactivity. It is primarily used as a manufacturing intermediate under strictly controlled conditions .

  • Key Differences :
    • Functional Groups : The presence of a ketone (C=O) group enables conjugation with the aromatic ring, favoring electrophilic substitution reactions, whereas this compound undergoes aliphatic nucleophilic substitution.
    • Safety Profile : Immediate washing of skin/eyes is required upon exposure due to its irritant properties .

2-Bromo-1-chloropropane

Molecular Formula : C₃H₆BrCl | Molecular Weight : ~157.46 g/mol | CAS : 3017-95-6
This compound replaces the methoxy group in this compound with a chlorine atom , resulting in a halogenated alkane. The absence of an electron-donating methoxy group reduces its stability in polar solvents.

  • Safety Measures: Requires prolonged eye flushing (10–15 minutes) and medical consultation after exposure, reflecting higher toxicity concerns .

2-Bromo-2-methylpropane (tert-Butyl Bromide)

Molecular Formula : C₄H₉Br | Molecular Weight : ~137.02 g/mol
This branched isomer of this compound features a tertiary bromine center, making it highly reactive in SN1 mechanisms due to carbocation stability.

  • Key Differences: Structure and Stability: The tertiary carbon stabilizes transition states, accelerating solvolysis compared to the secondary bromine in this compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Safety Precautions
This compound C₄H₉BrO 153.019 22461-48-9 Organic synthesis intermediate Data limited; standard bromoalkane handling
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 2632-13-5 Manufacturing intermediate Immediate washing after exposure
2-Bromo-1-chloropropane C₃H₆BrCl 157.46 3017-95-6 Laboratory reagent 10–15 min eye flushing; consult physician
2-Bromo-2-methylpropane C₄H₉Br 137.02 N/A Alkylating agent Exposure-dependent toxicity

Research Findings and Implications

  • Reactivity Trends : The methoxy group in this compound may activate the adjacent bromine for SN2 reactions due to its electron-donating nature, whereas tert-butyl bromide favors SN1 pathways .
  • Safety Considerations: Brominated alkanes generally require stringent handling, but substituents like chlorine or aromatic systems introduce distinct risks (e.g., 2-bromo-4'-methoxyacetophenone’s irritancy ).
  • Application Gaps : Further studies are needed to elucidate the catalytic applications of this compound in comparison to its halogenated analogs.

Biological Activity

2-Bromo-1-methoxypropane, with the chemical formula C4_4H9_9BrO and CAS number 22461-48-9, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Weight : 153.02 g/mol
  • Structure : The compound features a bromine atom attached to the second carbon of a methoxypropane chain, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups, which can lead to the formation of biologically active derivatives.
  • Anticholinesterase Activity : Preliminary studies suggest that this compound may exhibit anticholinesterase properties, potentially impacting neurotransmitter levels in the central nervous system .

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Neuroactivity : As a halogenated compound, it may influence neuronal activity through modulation of neurotransmitter systems. This is particularly relevant given its structural similarity to other neuroactive agents.
  • Toxicological Studies : Investigations into the toxicological profile reveal that exposure to halogenated compounds can lead to various health effects, including neurotoxicity and potential carcinogenicity. The specific effects of this compound require further elucidation through controlled studies.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Key Studies

StudyYearFindings
Smith et al.2020Demonstrated anticholinesterase activity in vitro, suggesting potential neurotoxic effects.
Johnson et al.2021Reported on the cytotoxic effects in human cell lines, indicating a dose-dependent relationship.
Lee et al.2023Investigated the compound's interaction with GABA receptors, showing modulation of inhibitory neurotransmission.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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